molecular formula C14H14BrN3O3 B2733878 (5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421497-11-1

(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2733878
CAS RN: 1421497-11-1
M. Wt: 352.188
InChI Key: LWEMOCHJIQWJDG-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties in previous studies . Researchers have observed their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics.

Antifungal Potential

The same pyrazoline scaffold has also exhibited antifungal activity . Investigating its impact on fungal pathogens could lead to the development of new antifungal agents.

Antiparasitic Applications

Given the urgent need for effective antiparasitic drugs, exploring the compound’s impact on parasites (such as protozoa or helminths) could yield valuable insights .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Researchers have linked pyrazolines to anti-inflammatory effects, making them interesting candidates for drug development .

Antioxidant Capacity

Oxidative stress contributes to cellular damage and disease progression. Our compound may possess antioxidant properties, potentially mitigating oxidative damage .

Neurotoxicity Assessment

Understanding the impact of this compound on acetylcholinesterase (AchE) activity is essential. AchE inhibition can affect nerve transmission and behavior in organisms, making it a critical area of study .

properties

IUPAC Name

(5-bromofuran-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c15-12-2-1-11(21-12)14(19)18-7-3-10(4-8-18)20-13-9-16-5-6-17-13/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEMOCHJIQWJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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